9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)-
Overview
Description
9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)-: is a bicyclic compound with a nitrogen atom incorporated into its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. For example, a practical three-step synthetic route to a similar compound, 9-azabicyclo(3.3.1)nonane N-oxyl, has been developed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include oxidized carbonyl compounds, reduced alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)- has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)- involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound acts as a catalyst, facilitating the transfer of oxygen atoms to the substrate, leading to the formation of carbonyl compounds . The nitrogen atom in the bicyclic structure plays a crucial role in stabilizing the transition state and enhancing the reaction rate.
Comparison with Similar Compounds
Similar Compounds
- 9-benzyl-9-azabicyclo(3.3.1)nonan-3-one
- 9-azabicyclo(3.3.1)nonane N-oxyl
- KetoABNO (9-azabicyclo(3.3.1)nonan-3-one-9-oxyl)
Uniqueness
9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)- is unique due to its specific substitution pattern and stereochemistry. The presence of the pentyl group and the (1R) configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
(1R)-1-pentyl-9-azabicyclo[3.3.1]nonan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-2-3-4-7-13-8-5-6-11(14-13)9-12(15)10-13/h11,14H,2-10H2,1H3/t11?,13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMVXSQLPUNRCF-GLGOKHISSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CCCC(N1)CC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@]12CCCC(N1)CC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41267-60-1 | |
Record name | 9-azabicyclo(3.3.1)nonan-3-one, 1-pentyl-, (1R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041267601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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